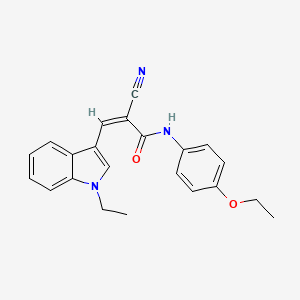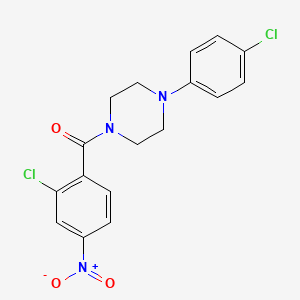
1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine
Descripción general
Descripción
1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine, also known as CNB-001, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic effects. CNB-001 belongs to the class of piperazine compounds and has been shown to possess neuroprotective and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine is not yet fully understood. However, it is believed that the compound exerts its neuroprotective effects through the modulation of various signaling pathways in the brain. 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to activate the Nrf2/ARE pathway, which is responsible for the upregulation of antioxidant and anti-inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine can modulate various biochemical and physiological processes in the brain. The compound has been shown to reduce oxidative stress and inflammation, increase neuronal survival, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine is its ability to cross the blood-brain barrier, which allows it to directly target neurons in the brain. However, one of the limitations of the compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are numerous potential future directions for research on 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine. One area of interest is in the development of 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine-based therapies for neurodegenerative diseases. Additionally, there is growing interest in the potential use of 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine as a tool for studying the underlying mechanisms of neurodegeneration and inflammation in the brain.
In conclusion, 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine is a novel compound that has shown significant potential for the treatment of neurodegenerative diseases. Its ability to modulate various signaling pathways in the brain and reduce oxidative stress and inflammation make it an attractive candidate for further research. While there are still many unanswered questions about the exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine, the compound holds promise as a therapeutic agent and a tool for studying the underlying mechanisms of neurodegeneration.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that 1-(2-chloro-4-nitrobenzoyl)-4-(4-chlorophenyl)piperazine can protect neurons from oxidative stress and inflammation, which are major contributors to the progression of these diseases.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-1-3-13(4-2-12)20-7-9-21(10-8-20)17(23)15-6-5-14(22(24)25)11-16(15)19/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFARKXIBZAVHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



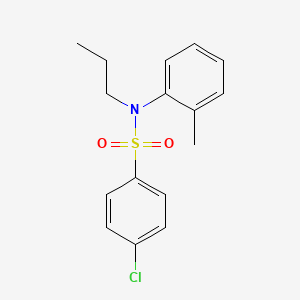

![N-(2,5-dichlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442668.png)
![3,6,6-trimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3442712.png)
![9-benzyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B3442715.png)
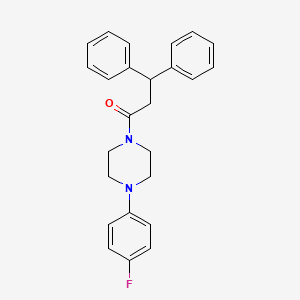
![4-(1-azepanyl)-1-(2,4-dichlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3442723.png)
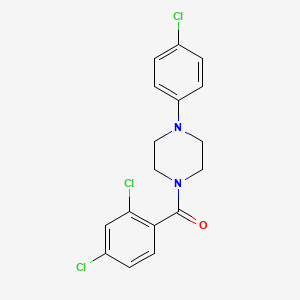
![methyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3442741.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(2-propyn-1-yl)-1H-indol-3-yl]acrylamide](/img/structure/B3442747.png)
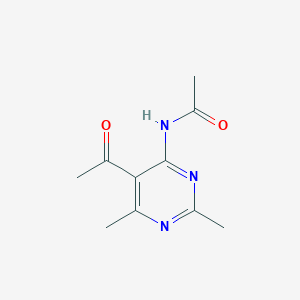
![3-[(4-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442758.png)
![3-[(4-methyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442761.png)
